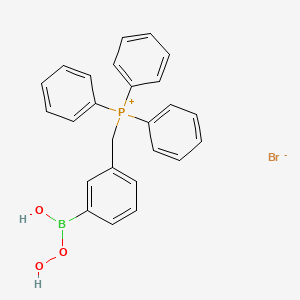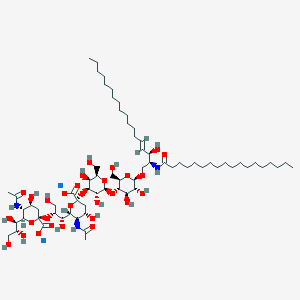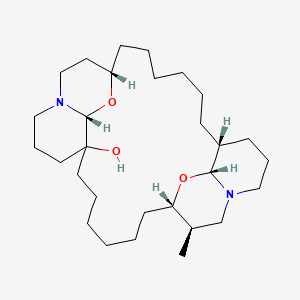
(+)-Xestospongin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Xestospongin B is a natural product derived from the Caribbean sponge Xestospongia muta. It is a member of the family of polyketides, a class of natural products with a wide range of biological activities. (+)-Xestospongin B has been studied for its potential medicinal properties, including anti-inflammatory and anti-tumor activities. In addition, (+)-Xestospongin B has been shown to have antiviral, antifungal, and anti-parasitic properties. It is also known to have a wide range of other biological activities, including immunomodulatory effects and anti-oxidative effects.
科学的研究の応用
(+)-Xestospongin B effectively blocks inositol 1,4,5-trisphosphate (IP3)-induced Ca2+ release, acting as a competitive inhibitor of IP3 receptors in various cell types, including rat skeletal myotubes, isolated myonuclei, and neuroblastoma cells. This action is crucial for studying cellular Ca2+ signaling processes (Jaimovich et al., 2005).
Xestospongins, including (+)-Xestospongin B, are potent, membrane-permeable IP3 receptor blockers. They offer a high selectivity over ryanodine receptors, making them valuable tools for investigating IP3 receptor structure and function, as well as Ca2+ signaling in neuronal and non-neuronal cells (Gafni et al., 1997).
Additionally, Xestospongin C, a related compound, is equally potent as an inhibitor of both the IP3 receptor and the endoplasmic-reticulum Ca2+ pumps. This indicates that xestospongins cannot be considered as selective blockers of IP3 receptors alone (De Smet et al., 1999).
Xestospongin C also acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, indicating a broader range of targets within Ca2+ signaling pathways. This property is critical for understanding calcium dynamics at cellular synapses (Castonguay & Robitaille, 2002).
In cultured dorsal root ganglia neurones, Xestospongin C depletes the ER Ca2+ store but does not inhibit inositol 1,4,5-trisphosphate (InsP3)-induced Ca2+ release, demonstrating its role as a potent inhibitor of sarco(endo)plasmic reticulum calcium ATPase (Solovyova et al., 2002).
Xestospongin C-sensitive Ca2+ stores are required for cAMP-induced Ca2+ influx and oscillations in Dictyostelium, demonstrating the compound's utility in studying cell differentiation and signaling (Schaloske et al., 2000).
特性
IUPAC Name |
(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEURJNEIZLTJG-BZFKMGMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Xestospongin B | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



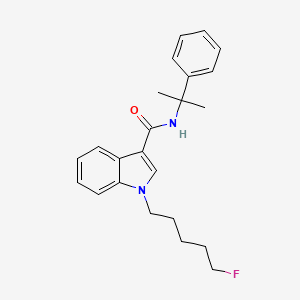
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
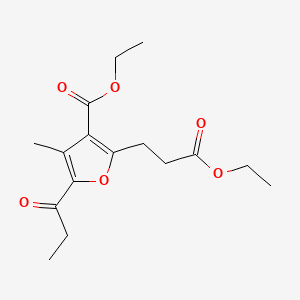
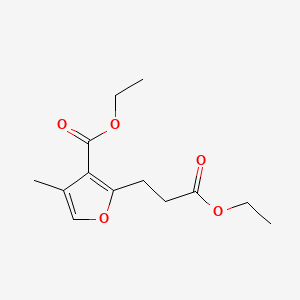
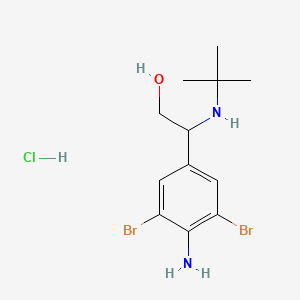
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
